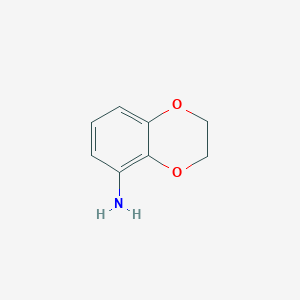
2,3-Dihydro-1,4-benzodioxin-5-amine
Overview
Description
2,3-Dihydro-1,4-benzodioxin-5-amine is a chemical compound that has attracted interest due to its potential applications in pharmaceuticals and organic synthesis. Its structure is characterized by a benzodioxin backbone, a cyclic ether consisting of a benzene ring fused to a dioxin ring, with an amine group at the 5-position. This compound serves as a precursor or intermediate for the synthesis of various therapeutically relevant molecules.
Synthesis Analysis
The synthesis of 2,3-dihydro-1,4-benzodioxin derivatives involves multiple strategies, including reactions with nucleophilic amines under basic conditions to produce carboxamides and aminomethylene derivatives as potential therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003). Additionally, a Cu2O-catalyzed tandem ring-opening/coupling cyclization process has been developed to synthesize 2,3-dihydro-1,4-benzodioxins, showcasing moderate to good yields and tolerating both aryl and aliphatic epoxides (Bao, Liu, Lv, & Qian, 2008).
Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1,4-benzodioxin-5-amine and its derivatives is crucial for their chemical reactivity and biological activity. The presence of the benzodioxin ring contributes to the compound's stability and potential for further functionalization. The amine group allows for diverse chemical modifications, making it a versatile intermediate for various synthetic routes.
Chemical Reactions and Properties
2,3-Dihydro-1,4-benzodioxin-5-amine participates in numerous chemical reactions, including nucleophilic substitution, cyclization, and coupling reactions. These reactions are essential for synthesizing a wide range of compounds, including therapeutic agents with antibacterial, antifungal, and potential anti-diabetic activities. For instance, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have shown suitable inhibitory action against bacterial biofilms (Abbasi et al., 2020).
Scientific Research Applications
1. Optoelectronic Applications
- Summary of Application : 2,3-Dihydro-1,4-benzodioxin-5-amine is used in the synthesis of a new organic nonlinear optical (NLO) material for optoelectronic applications .
- Methods of Application : The material was synthesized by reflux method and single crystals were grown by slow evaporation technique . Density functional theory (DFT) calculations were used to predict the molecular geometry and comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) .
- Results or Outcomes : The material exhibited significant two-photon absorption, nonlinear refraction and optical limiting under the continuous wave (CW) regime . The second harmonic generation (SHG) efficiency of the material was determined to be 0.5 times greater than that of the KDP crystal .
2. Inhibitors of 5-Lipoxygenase
- Summary of Application : 2,3-Dihydro-1,4-benzodioxin-5-amine has been developed for the synthesis of inhibitors of 5-lipoxygenase . These inhibitors are useful for the treatment of inflammatory diseases such as asthma and arthritis .
- Methods of Application : The synthesis and reactivity of several bioisosteres of the non-aromatic ring were discussed .
- Results or Outcomes : The 2,3-dihydro-1,4-benzodioxin core has been found to be effective in the treatment of inflammatory diseases .
3. Central Nervous System Depressants
- Summary of Application : Compounds containing 2,3-Dihydro-1,4-benzodioxin-5-amine are known to be central nervous system depressants .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : These compounds have shown potential for treating neurodegenerative, inflammatory, autoimmune, cardiovascular and diabetic disorders .
4. Therapeutic Agents for Alzheimer’s Disease
- Summary of Application : 2,3-Dihydro-1,4-benzodioxin-5-amine is used in the synthesis of new sulfonamides and their N-substituted derivatives as possible therapeutic agents for treating Alzheimer’s disease .
- Methods of Application : The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium .
- Results or Outcomes : The synthesized molecules exhibited moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These inhibitors are good agents for treating Alzheimer’s disease .
5. Optoelectronic Applications
- Summary of Application : 2,3-Dihydro-1,4-benzodioxin-5-amine is used in the synthesis of a novel organic nonlinear optical (NLO) material for optoelectronic applications .
- Methods of Application : The material was synthesized by reflux method and single crystals were grown by slow evaporation technique . Density functional theory (DFT) calculations were used to predict the molecular geometry and comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) .
- Results or Outcomes : The material exhibited significant two-photon absorption, nonlinear refraction and optical limiting under the continuous wave (CW) regime . The second harmonic generation (SHG) efficiency of the material was determined to be 0.5 times greater than that of the KDP crystal .
6. Inhibitors of Cholinestrases and Lipoxygenase Enzymes
- Summary of Application : Compounds containing 2,3-Dihydro-1,4-benzodioxin-5-amine are known to inhibit cholinestrases and lipoxygenase enzymes .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : These compounds have shown potential for treating neurodegenerative, inflammatory, autoimmune, cardiovascular and diabetic disorders .
7. Antihypertensive Agents
- Summary of Application : The 2,3-dihydro-1,4-benzodioxin ring system is present in a large number of structures of therapeutic agents possessing important biological activities. Some of them are antihypertensive agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The 2,3-dihydro-1,4-benzodioxin core has been found to be effective in the treatment of hypertension .
8. Chiral Motifs
- Summary of Application : Chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds, exhibiting significant biological activities . Notable examples of such therapeutic agents include prosympal, dibozane, piperoxan, and doxazosin .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : These compounds have shown potential for treating various diseases .
9. α- and β- Adrenergic Antagonists
- Summary of Application : 2,3-Dihydro-1,4-benzodioxin-5-amine was used in the synthesis of stereoisomers which were evaluated as α- and β- adrenergic antagonists .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : These compounds have shown potential for treating various diseases .
Safety And Hazards
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLRSJNZORFCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472614 | |
| Record name | 2,3-dihydro-1,4-benzodioxin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-5-amine | |
CAS RN |
16081-45-1 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16081-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dihydro-1,4-benzodioxin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



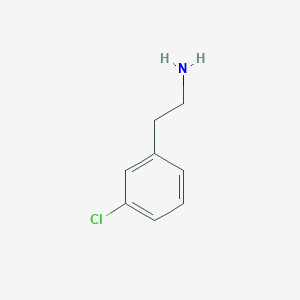
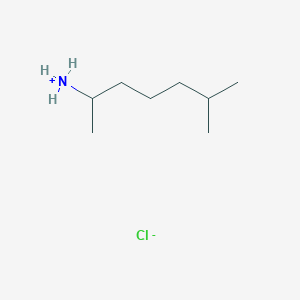
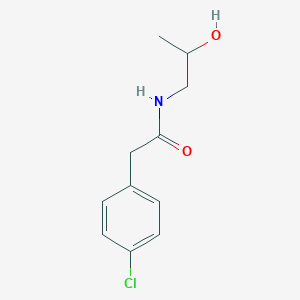
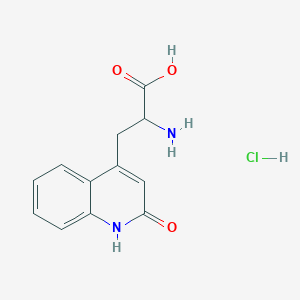
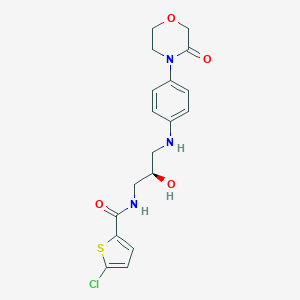
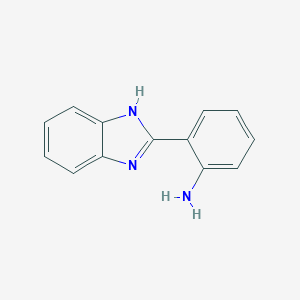
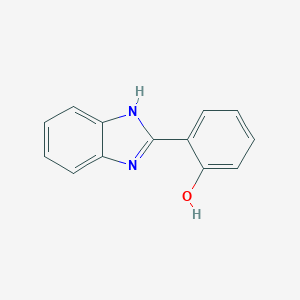
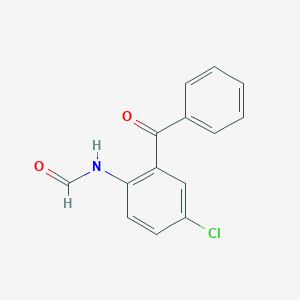

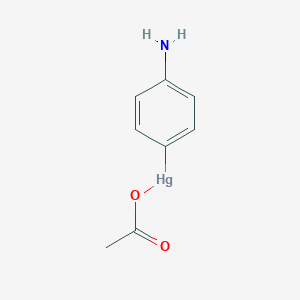

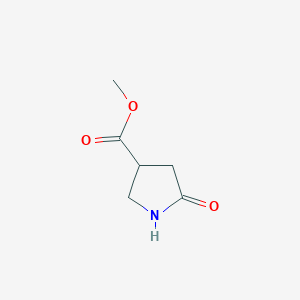
![N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide](/img/structure/B57603.png)